Cas no 2045-94-5 (7-Bromo-4-chloro-cinnoline)
7-Bromo-4-chloro-cinnoline Chemical and Physical Properties
Names and Identifiers
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- 7-Bromo-4-chloro-cinnoline
- 7-Bromo-cinnolin-4-ol
- MOFADOQZRGDCGG-UHFFFAOYSA-N
- 4-Cinnolinol, 7-bromo-
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- MDL: MFCD30180200
- Inchi: 1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12)
- InChI Key: DUUMGNXHYRVJTC-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC(Br)=C2)=C(O)C=N1
7-Bromo-4-chloro-cinnoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB549033-250 mg |
7-Bromo-4-cinnolinol, 95%; . |
2045-94-5 | 95% | 250MG |
€365.00 | 2023-07-11 | |
| abcr | AB549033-1 g |
7-Bromo-4-cinnolinol, 95%; . |
2045-94-5 | 95% | 1g |
€798.00 | 2023-07-11 | |
| abcr | AB549033-250mg |
7-Bromo-4-cinnolinol, 95%; . |
2045-94-5 | 95% | 250mg |
€365.00 | 2025-02-13 | |
| abcr | AB549033-1g |
7-Bromo-4-cinnolinol, 95%; . |
2045-94-5 | 95% | 1g |
€613.90 | 2025-04-20 | |
| abcr | AB549033-2.5g |
7-Bromo-4-cinnolinol, 95%; . |
2045-94-5 | 95% | 2.5g |
€1399.60 | 2025-04-20 |
7-Bromo-4-chloro-cinnoline Suppliers
7-Bromo-4-chloro-cinnoline Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 7-Bromo-4-chloro-cinnoline
Introduction to 7-Bromo-4-chloro-cinnoline (CAS No. 2045-94-5)
7-Bromo-4-chloro-cinnoline, identified by the Chemical Abstracts Service Number (CAS No.) 2045-94-5, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the cinnoline family, a class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities. The presence of bromine and chlorine substituents at the 7th and 4th positions, respectively, enhances its chemical reactivity and makes it a valuable scaffold for further derivatization and functionalization.
The structural framework of 7-Bromo-4-chloro-cinnoline consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, with bromine and chlorine atoms attached at specific positions. This arrangement imparts unique electronic and steric properties to the molecule, making it an attractive candidate for designing novel therapeutic agents. The compound's ability to interact with biological targets such as enzymes and receptors has been extensively explored in recent years, leading to promising discoveries in drug development.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. 7-Bromo-4-chloro-cinnoline has emerged as a key intermediate in the synthesis of such inhibitors due to its versatile reactivity. For instance, studies have demonstrated its utility in generating derivatives that target kinases, which are overexpressed in many cancers. The bromine and chlorine atoms serve as handles for further chemical modifications, allowing researchers to fine-tune the pharmacokinetic properties of the resulting compounds.
One of the most compelling aspects of 7-Bromo-4-chloro-cinnoline is its role in the development of antitumor agents. Research published in leading journals has highlighted its potential as a precursor for molecules that inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation. By leveraging the reactivity of the bromine and chlorine substituents, chemists have been able to design analogs with enhanced binding affinity and selectivity towards these kinases. These findings have opened up new avenues for the discovery of next-generation anticancer drugs.
The synthesis of 7-Bromo-4-chloro-cinnoline typically involves multi-step organic reactions, starting from readily available precursors such as 2-amino benzothiazole or 2-amino benzimidazole. The introduction of bromine and chlorine atoms is commonly achieved through halogenation reactions, which can be carried out under controlled conditions to ensure high yield and purity. Advances in synthetic methodologies have further streamlined these processes, making it feasible to produce 7-Bromo-4-chloro-cinnoline on a larger scale for industrial applications.
From a medicinal chemistry perspective, the structural features of 7-Bromo-4-chloro-cinnoline make it an excellent candidate for structure-activity relationship (SAR) studies. By systematically modifying its substituents, researchers can gain insights into how different functional groups influence biological activity. This approach has been instrumental in identifying lead compounds that exhibit potent effects against various diseases. The compound's versatility allows for the exploration of multiple therapeutic pathways, including antiviral, antibacterial, and anti-inflammatory applications.
In addition to its pharmaceutical applications, 7-Bromo-4-chloro-cinnoline has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes have been found to enhance reaction efficiency in various transformations, highlighting the compound's potential beyond traditional drug discovery.
The growing interest in 7-Bromo-4-chloro-cinnoline is reflected in the increasing number of patents and publications reporting its use in synthetic chemistry and drug development. Companies specializing in contract research organizations (CROs) and pharmaceutical intermediates have incorporated this compound into their catalogues due to its broad utility. As research continues to uncover new applications for this versatile scaffold, its importance in modern chemistry is likely to grow even further.
In conclusion,7-Bromo-4-chloro-cinnoline (CAS No. 2045-94-5) represents a significant advancement in heterocyclic chemistry with far-reaching implications for drug discovery and material science. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As ongoing research continues to unveil new possibilities, this compound is poised to remain at the forefront of scientific innovation.
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